Cas no 10066-18-9 (N-benzyl-4-chloro-2-nitroaniline)

N-benzyl-4-chloro-2-nitroaniline 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, N-(4-chloro-2-nitrophenyl)-
- N-benzyl-4-chloro-2-nitroaniline
- DTXSID00386114
- SCHEMBL2465858
- EN300-236030
- F9995-0228
- STK498390
- AKOS000560083
- VU0549322-1
- 8F-306S
- 10066-18-9
- MFCD01051337
-
- MDL: MFCD01051337
- インチ: InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
- InChIKey: LTSBSRAZIKXNMH-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 262.05103
- どういたいしつりょう: 262.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 57.8Ų
じっけんとくせい
- PSA: 55.17
- LogP: 4.45650
N-benzyl-4-chloro-2-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236030-0.05g |
N-benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 95% | 0.05g |
$202.0 | 2024-06-19 | |
Enamine | EN300-236030-1.0g |
N-benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 95% | 1.0g |
$241.0 | 2024-06-19 | |
TRC | B125403-25mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-236030-5g |
N-benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 5g |
$701.0 | 2023-09-15 | ||
Enamine | EN300-236030-10g |
N-benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 10g |
$1040.0 | 2023-09-15 | ||
A2B Chem LLC | AA03176-500mg |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 500mg |
$302.00 | 2024-04-20 | |
A2B Chem LLC | AA03176-1g |
N-Benzyl-4-chloro-2-nitroaniline |
10066-18-9 | >95% | 1g |
$459.00 | 2024-04-20 | |
abcr | AB581872-500mg |
N-Benzyl-4-chloro-2-nitroaniline; . |
10066-18-9 | 500mg |
€215.40 | 2024-08-02 | ||
abcr | AB581872-1g |
N-Benzyl-4-chloro-2-nitroaniline; . |
10066-18-9 | 1g |
€389.60 | 2024-08-02 | ||
Enamine | EN300-236030-2.5g |
N-benzyl-4-chloro-2-nitroaniline |
10066-18-9 | 95% | 2.5g |
$474.0 | 2024-06-19 |
N-benzyl-4-chloro-2-nitroaniline 関連文献
-
Damodara N. Kommi,Pradeep S. Jadhavar,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 798
N-benzyl-4-chloro-2-nitroanilineに関する追加情報
Comprehensive Analysis of N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9): Properties, Applications, and Industry Insights
N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9) is a specialized organic compound with a molecular formula of C13H11ClN2O2. This nitroaromatic derivative has garnered significant attention in pharmaceutical intermediates, agrochemical research, and material science due to its unique structural features. The compound's benzyl-substituted aniline core combined with chloro and nitro functional groups enables diverse reactivity patterns, making it valuable for synthesizing complex molecules.
Recent trends in green chemistry have spurred interest in optimizing synthetic routes for N-benzyl-4-chloro-2-nitroaniline. Researchers are exploring catalytic methods to reduce energy consumption and waste generation during production. The compound's role in developing photoactive materials has also gained traction, particularly in organic electronics where nitroaromatics contribute to charge transport properties. Analytical techniques like HPLC and LC-MS are frequently employed to characterize this compound, addressing common queries about purity verification methods.
The thermal stability of CAS 10066-18-9 (decomposition point: 180-185°C) makes it suitable for applications requiring moderate heat resistance. Its solubility profile—soluble in polar organic solvents like DMSO and DMF but insoluble in water—is frequently searched by formulation scientists. Recent patent literature reveals innovative uses in dye intermediates and corrosion inhibitors, aligning with industry demands for multifunctional chemicals. Proper storage recommendations (ambient temperature, desiccated environment) are crucial for maintaining stability, a topic often discussed in technical forums.
From a regulatory perspective, N-benzyl-4-chloro-2-nitroaniline requires standard handling precautions for nitro compounds. The scientific community actively investigates its structure-activity relationships, particularly how the chloro-nitro substitution pattern influences biological activity. This aligns with current research hotspots in medicinal chemistry where such scaffolds appear in kinase inhibitors. Environmental fate studies indicate moderate persistence, prompting development of biodegradable analogues—a key focus area in sustainable chemistry initiatives.
Supply chain data shows growing demand for high-purity 10066-18-9 (>98%) from specialty chemical manufacturers. The compound's crystallographic properties (monoclinic crystal system) interest materials scientists developing organic semiconductors. Analytical challenges like distinguishing positional isomers are frequently addressed through advanced spectroscopic techniques (2D NMR, FTIR). Industry reports highlight its emerging role in photoresist formulations for microelectronics fabrication.
Future research directions may explore the compound's potential in catalysis as a ligand precursor or in energy storage systems. The electrochemical behavior of the nitro group remains an active investigation area, with implications for sensor development. As synthetic methodologies evolve, particularly flow chemistry approaches, production scalability of N-benzyl-4-chloro-2-nitroaniline may improve significantly. These developments respond to market needs for efficient, cost-effective specialty chemicals with precise functionality.
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